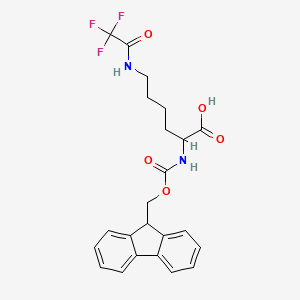

N|A-Fmoc-N|A-trifluoroacetyl-L-lysine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group at the alpha position and a trifluoroacetyl group at the epsilon position of the lysine molecule. It is primarily used in peptide synthesis due to its ability to protect the amino group during the synthesis process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves multiple steps. Initially, L-lysine is protected at the alpha position using the Fmoc group. This is typically achieved by reacting L-lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The epsilon amino group is then protected by introducing the trifluoroacetyl group using trifluoroacetic anhydride (TFAA) under basic conditions .

Industrial Production Methods

Industrial production of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine undergoes several types of chemical reactions, including:

Hydrolysis: The trifluoroacetyl group can be selectively removed by aqueous basic hydrolysis.

Deprotection: The Fmoc group is removed using a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct.

Common Reagents and Conditions

Fmoc Protection: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and sodium bicarbonate.

Trifluoroacetyl Protection: Trifluoroacetic anhydride (TFAA) and a base.

Deprotection: Piperidine in N,N-dimethylformamide (DMF).

Major Products Formed

Fmoc Deprotection: Removal of the Fmoc group yields the free amine.

Trifluoroacetyl Deprotection: Removal of the trifluoroacetyl group yields the free epsilon amino group.

科学的研究の応用

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is also used in the synthesis of synthetic organic polypeptides, which are useful for nonaqueous capillary electrophoresis (NACE) .

作用機序

The mechanism of action of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group protects the alpha amino group, preventing unwanted side reactions, while the trifluoroacetyl group protects the epsilon amino group . These protecting groups are selectively removed under specific conditions, allowing for the sequential addition of amino acids to form the desired peptide .

類似化合物との比較

Similar Compounds

Nε-Trifluoroacetyl-L-lysine: Similar to Nα-Fmoc-Nε-trifluoroacetyl-L-lysine but lacks the Fmoc group.

Fmoc-Lys(Alloc)-OH: Contains an allyloxycarbonyl (Alloc) group instead of the trifluoroacetyl group.

Fmoc-Lys(Fmoc)-OH: Contains two Fmoc groups, one at the alpha position and one at the epsilon position.

Uniqueness

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is unique due to the presence of both Fmoc and trifluoroacetyl protecting groups. This dual protection allows for greater flexibility and control during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

生物活性

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine (Fmoc-Lys(Tfa)-OH) is a modified amino acid that plays a significant role in peptide synthesis, drug development, and bioconjugation. This compound's unique structural features, including the Fmoc (Fluorenylmethyloxycarbonyl) protecting group and the trifluoroacetyl modification, enhance its utility in various biological applications. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Structural Characteristics

Nα-Fmoc-Nε-trifluoroacetyl-L-lysine is characterized by:

- Fmoc Group : Provides stability during synthesis and can be removed under mild basic conditions.

- Trifluoroacetyl Group : Enhances hydrophobicity and stability, influencing the compound's interaction with biological systems.

Applications in Biological Research

- Peptide Synthesis

- Drug Development

- Bioconjugation

- Protein Engineering

Biological Activity

The biological activity of Nα-Fmoc-Nε-trifluoroacetyl-L-lysine can be understood through its role in post-translational modifications and its influence on protein structure:

- Lysine Acetylation : The trifluoroacetyl group mimics acetylation, a common post-translational modification that affects protein function by altering charge and hydrophobicity. Acetylation can regulate gene expression and protein interactions, making Fmoc-Lys(Tfa)-OH a valuable tool for studying these processes .

- Stability and Interaction : The presence of the trifluoroacetyl group enhances the compound's interaction with target proteins due to increased hydrophobicity, potentially leading to improved binding affinities in therapeutic applications .

Case Study 1: Peptide Therapeutics

A study demonstrated that incorporating Fmoc-Lys(Tfa)-OH into neurotensin analogues significantly improved their analgesic properties in animal models. The modified peptides exhibited enhanced penetration across the blood-brain barrier (BBB), indicating potential for CNS-targeted therapies .

Case Study 2: Protein Interaction Studies

Research utilizing Fmoc-Lys(Tfa)-OH in SPPS revealed insights into protein-protein interactions by modifying lysine residues within proteins. This approach allowed for the systematic study of how acetylation affects protein function in bacterial systems .

Comparative Analysis of Similar Compounds

| Compound | Structure Features | Applications | Biological Activity |

|---|---|---|---|

| Nα-Fmoc-Nε-acetyl-L-lysine | Acetyl group instead of trifluoroacetyl | Peptide synthesis, drug development | Modulates protein function |

| Nα-Fmoc-Nε-Boc-L-lysine | Boc protecting group | Peptide synthesis | Less hydrophobic than Tfa variant |

| Nα-Fmoc-L-lysine | No additional modifications | General peptide synthesis | Baseline lysine activity |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F3N2O5/c24-23(25,26)21(31)27-12-6-5-11-19(20(29)30)28-22(32)33-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,27,31)(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVLMWTPNDXNXSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。